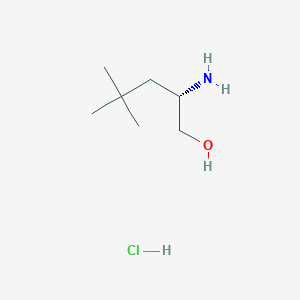

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Amino-4,4-dimethylpentanoic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Hydrochloride Formation: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: SOCl2 in DCM at reflux temperature.

Major Products:

Oxidation: (S)-2-Amino-4,4-dimethylpentan-2-one.

Reduction: (S)-2-Amino-4,4-dimethylpentan-1-amine.

Substitution: (S)-2-Chloro-4,4-dimethylpentan-1-ol.

Scientific Research Applications

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a resolving agent in chiral separations.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is primarily related to its ability to interact with biological molecules through hydrogen bonding and ionic interactions. The amino and hydroxyl groups facilitate binding to enzymes and receptors, influencing various biochemical pathways. Its chiral nature allows for specific interactions with chiral centers in biological systems, making it a valuable tool in stereoselective synthesis and drug design.

Comparison with Similar Compounds

- (S)-2-Amino-4,4-dimethylpentanoic acid

- (S)-2-Amino-4,4-dimethylpentan-1-amine

- (S)-2-Chloro-4,4-dimethylpentan-1-ol

Comparison: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is unique due to its combination of an amino group and a hydroxyl group on a chiral pentane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a more versatile intermediate in organic synthesis and pharmaceutical development.

Biological Activity

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral amino alcohol with notable biochemical and pharmacological potential. Its structural features, including a hydroxyl group and an amino group attached to a branched carbon chain, contribute to its biological activity. This article explores the compound's mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : C₇H₁₈ClNO

- Molecular Weight : Approximately 167.68 g/mol

- Structure : Characterized by a branched carbon chain with an amino (-NH₂) and hydroxyl (-OH) group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. This suggests potential roles in enzyme-substrate interactions.

- Neurotransmitter Similarity : Its structural similarity to certain neurotransmitters may enable it to modulate neurotransmission pathways, making it a candidate for neurological applications.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

-

Pharmacological Applications :

- Potential use in synthesizing drugs targeting neurological disorders due to its chiral nature and ability to interact with biological receptors.

- Investigated for its role in biochemical pathways and as a precursor for biologically active compounds.

- Anticancer Potential :

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison table highlighting the differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-methylbutan-1-ol hydrochloride | C₆H₁₅ClNO | One less methyl group; different branching structure |

| (R)-2-Amino-4-methylpentan-1-ol hydrochloride | C₇H₁₅ClNO | Different stereochemistry; potential different activity |

| (S)-2-Amino-5-methylhexan-1-ol hydrochloride | C₈H₁₉ClNO | Longer carbon chain; may exhibit different properties |

This table illustrates how this compound stands out due to its specific branched structure and functional groups that may influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies highlight the potential therapeutic applications of this compound:

- Inhibition Studies :

-

Pharmacological Development :

- The compound's ability to act as a chiral building block has been explored for developing new pharmaceuticals aimed at treating neurological disorders.

-

Biochemical Pathway Modulation :

- Investigations into its role in modulating key biochemical pathways suggest that it could have broader implications in metabolic regulation and disease treatment.

Properties

IUPAC Name |

(2S)-2-amino-4,4-dimethylpentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-7(2,3)4-6(8)5-9;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYSGWXZUWHXIW-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.